molecular formula C21H11N3O4 B303150 6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No. B303150
M. Wt: 369.3 g/mol
InChI Key: IUVWFWBVJKLXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNU-282987 and is a potent and selective agonist for α7 nicotinic acetylcholine receptors.

Mechanism of Action

6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione selectively activates the α7 nicotinic acetylcholine receptor, which leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This activation also leads to the modulation of various ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects:
The activation of the α7 nicotinic acetylcholine receptor by 6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been shown to improve cognitive function, including memory and attention. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows for more specific and targeted experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. One potential direction is the development of more potent and selective agonists for the α7 nicotinic acetylcholine receptor. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of cognitive disorders and neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs or therapies may also be explored.

Synthesis Methods

The synthesis of 6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves several steps. The initial step involves the reaction of 2-aminonicotinic acid with 4-fluoro-3-nitrobenzoic acid in the presence of acid to form the intermediate product. This intermediate product is then reduced to the corresponding amine, which is then reacted with 4-(2-bromoacetyl)phenyl isocyanate to yield the final product.

Scientific Research Applications

The α7 nicotinic acetylcholine receptor is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. Therefore, the selective activation of this receptor using 6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has potential applications in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

Product Name

6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Molecular Formula

C21H11N3O4

Molecular Weight

369.3 g/mol

IUPAC Name

6-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C21H11N3O4/c25-19-15-5-3-11-22-17(15)20(26)24(19)13-9-7-12(8-10-13)18-23-16-6-2-1-4-14(16)21(27)28-18/h1-11H

InChI Key

IUVWFWBVJKLXOM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)N=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)N=CC=C5

Origin of Product

United States

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